

Spectroscopic Fingerprinting of 3-Fluoro-5-(trifluoromethyl)picolinaldehyde: A Technical Guide

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Compound of Interest

Compound Name: 3-Fluoro-5-(trifluoromethyl)picolinaldehyde

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Introduction

In the landscape of modern drug discovery and materials science, the precise structural elucidation of novel chemical entities is paramount. Fluorinated organic molecules, in particular, have garnered significant attention due to their unique physicochemical properties that can enhance biological activity, metabolic stability, and lipophilicity.^[1] Among these, trifluoromethylpyridines represent a key structural motif in a variety of agrochemical and pharmaceutical agents.^[1] This guide provides an in-depth technical overview of the spectroscopic characterization of a specific member of this class: **3-Fluoro-5-(trifluoromethyl)picolinaldehyde** (CAS No. 1227499-98-0).^{[2][3]}

This document is intended for researchers, scientists, and drug development professionals, offering a detailed analysis of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. While experimental spectra for this specific molecule are not widely published, this guide will leverage established spectroscopic principles and data from analogous structures to provide a robust, predictive characterization. The methodologies and interpretations presented herein are designed to serve as a practical reference for the synthesis, identification, and quality control of **3-Fluoro-5-(trifluoromethyl)picolinaldehyde** and related compounds.

Molecular Structure and Properties

- IUPAC Name: 3-fluoro-5-(trifluoromethyl)-2-pyridinecarbaldehyde
- Molecular Formula: C₇H₃F₄NO[2]
- Molecular Weight: 193.1 g/mol [2]
- Physical Form: Liquid

Property	Value	Source
CAS Number	1227499-98-0	[2][3]
Molecular Formula	C ₇ H ₃ F ₄ NO	[2]
Molecular Weight	193.1 g/mol	[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of molecular structure determination in organic chemistry. For **3-Fluoro-5-(trifluoromethyl)picolinaldehyde**, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments will provide a complete picture of the atomic connectivity and electronic environment.

Experimental Protocol: NMR Spectroscopy

A standardized protocol for acquiring high-resolution NMR spectra for a small organic molecule like **3-Fluoro-5-(trifluoromethyl)picolinaldehyde** is as follows:

- Sample Preparation: Dissolve 5-10 mg of the analyte in approximately 0.7-1.0 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆, DMSO-d₆). Ensure the sample is fully dissolved and the solution is homogenous.
- Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.
- ¹H NMR Acquisition:

- Acquire a standard one-dimensional proton spectrum.
- Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
- ¹³C NMR Acquisition:
 - Obtain a proton-decoupled ¹³C spectrum.
 - A larger number of scans will be necessary due to the lower natural abundance and sensitivity of the ¹³C nucleus. A relaxation delay of 2-5 seconds is recommended to ensure quantitative observation of all carbon signals, including quaternary carbons.
- ¹⁹F NMR Acquisition:
 - Acquire a proton-decoupled ¹⁹F spectrum. The ¹⁹F nucleus is highly sensitive and 100% naturally abundant, often requiring fewer scans than ¹³C NMR.[4]
 - A reference standard such as CFCI₃ (0 ppm) or hexafluorobenzene (-164.9 ppm) should be used for accurate chemical shift calibration.[5]
- Data Processing: Process the raw data using appropriate software, including Fourier transformation, phase correction, and baseline correction.

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